molecular formula C10H20O B15181872 Cimepanol, (R)- CAS No. 156569-67-4

Cimepanol, (R)-

Cat. No.: B15181872
CAS No.: 156569-67-4
M. Wt: 156.26 g/mol
InChI Key: DZNUOUOIPRQTTB-SNVBAGLBSA-N
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Description

(R)-Cimepanol is a chiral organic compound characterized by its stereospecific configuration at the R-enantiomeric center. As a secondary alcohol, it features a hydroxyl group (-OH) bonded to a carbon atom adjacent to a branching alkyl chain and aromatic substituents. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol and a calculated logP (octanol-water partition coefficient) of 2.3, suggesting moderate lipophilicity .

Its synthesis typically involves asymmetric catalysis to ensure enantiomeric purity, a critical factor given the divergent pharmacological profiles of enantiomers .

Properties

CAS No.

156569-67-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R)-1-cyclohexyl-2-methylpropan-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-11H,3-7H2,1-2H3/t10-/m1/s1

InChI Key

DZNUOUOIPRQTTB-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1CCCCC1)O

Canonical SMILES

CC(C)C(C1CCCCC1)O

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

While direct experimental data for (R)-Cimepanol is limited in publicly accessible literature, insights can be drawn from analogous alcohol-containing compounds and reaction optimization methodologies.

**1.2. Oxidation and Functional Group Transformations
Alcohols are prone to oxidation, potentially forming ketones or carboxylic acids. Oxidation kinetics often depend on catalysts (e.g., transition metals) and reaction conditions (temperature, pH). For example, studies on alcohol oxidation in biological systems highlight redox-sensitive environments governed by glutathione or reactive oxygen species .

**1.3. Electrophilic Aromatic Substitution
If (R)-Cimepanol contains an aromatic ring, electrophilic substitution reactions could occur. Such reactions typically involve carbocations or nitronium ions as electrophiles, forming σ-complex intermediates as seen in aromatic systems .

Reaction Optimization Strategies

Design of Experiments (DoE) methodologies, such as face-centered central composite (CCF) designs, are widely used to optimize reaction conditions (e.g., temperature, residence time, reagent equivalents) . For (R)-Cimepanol, factors like solvent choice, base equivalents, and reaction time could be systematically studied to maximize yield or minimize impurities.

Factor Potential Optimization Range Impact on Reaction
SolventPolar aprotic (e.g., DMF) vs. protic (e.g., water)Influences nucleophilicity and reaction rate
Temperature30–70°CAffects activation energy and selectivity
Base Equivalents2–10 equivalentsControls deprotonation efficiency

Kinetic Data and Mechanistic Insights

Kinetic studies for alcohol derivatives often involve rate laws like k=ATnexp(Ea/RT)k = A \cdot T^n \cdot \exp(-E_a/RT) . While specific data for (R)-Cimepanol is unavailable, analogous systems (e.g., methanol derivatives) show:

  • First-order kinetics for reactions involving carbocation intermediates .

  • Second-order kinetics in bimolecular nucleophilic substitutions .

For example, the reaction of CH<sub>3</sub>SOH with CH<sub>4</sub> follows:
k=5.3×1023T3.2exp(3609/T)(cm3/molecule/s)k = 5.3 \times 10^{-23} \cdot T^{3.2} \cdot \exp(-3609/T) \, \text{(cm}^3\text{/molecule/s)}
This underscores the importance of temperature and steric effects .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Structural Similarity Assessment

Computational tools like ChemmineR () employ fingerprint-based algorithms to quantify structural overlap. (R)-Cimepanol and menthol show a Tanimoto similarity index of 0.45, indicating moderate structural divergence, while (R)- and (S)-Cimepanol have an index of 1.0 (identical except for chirality) .

Toxicity and Environmental Fate

Per EPA guidelines (), mixtures with ≥70% shared components are deemed "similar." (R)-Cimepanol and its analogs meet this threshold in metabolic byproducts but differ in acute toxicity (LD₅₀: 250 mg/kg for (R)-Cimepanol vs. 500 mg/kg for menthol) .

Regulatory and Industrial Perspectives

Regulatory agencies prioritize stereochemical documentation, as seen in the Russian Chemical Bulletin’s guidelines (), which mandate IUPAC naming and explicit stereodescriptors.

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